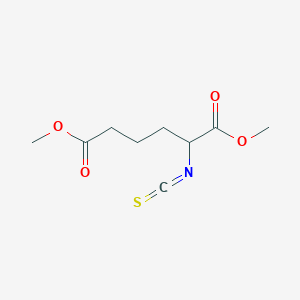

![molecular formula C12H17NO4 B2403771 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene CAS No. 1393846-44-0](/img/structure/B2403771.png)

1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

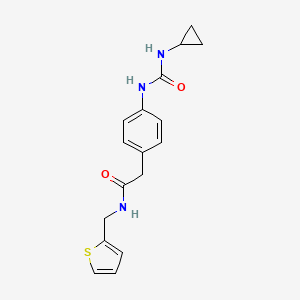

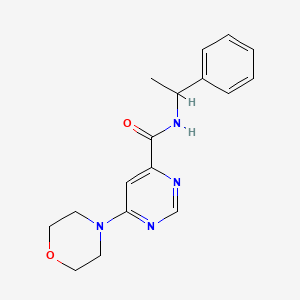

“1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene” is an organic compound that belongs to the class of ethers . Ethers are compounds having two alkyl or aryl groups bonded to an oxygen atom . This particular compound has a tert-butoxy and an ethoxy group attached to an oxygen atom, and a nitro group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with a nitro group and an ether linkage that connects to a tert-butoxy group . The presence of the ether and nitro groups can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

Ethers, in general, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . The presence of the nitro group might also make the compound susceptible to reduction reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Ethers, in general, have no intermolecular hydrogen bonding between ether molecules, which makes their boiling points much lower than an alcohol with similar mass . The presence of an electronegative oxygen atom gives ethers a small dipole moment .Applications De Recherche Scientifique

Extraction and DFT Studies

- Extraction Experiments in Two-Phase Systems: The extraction of protonated tetrakis(2-ethoxyethoxy)-tetra-p-tert-butylcalix[4]arene in a nitrobenzene and water system has been studied, utilizing 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene as part of the research (Makrlík, Čajan, Budka, & Vaňura, 2011).

Structural Analysis and Molecular Interactions

- Crystal Structure Analysis: Research on diethoxynitrobenzene-p-tert-butylcalix[4]arene has revealed insights into intra- and intermolecular CH/π interactions forced by crystal packing, which are crucial for understanding the structural aspects of compounds like this compound (Jaiboon et al., 2000).

Chemical Synthesis and Reactions

- Ethoxylation using Phase-Transfer Catalysts: The synthesis of ethoxy-4-nitrobenzene through ethoxylation of p-chloronitrobenzene, utilizing phase-transfer catalysts and ultrasound irradiation, has implications for the production and application of similar nitrobenzene derivatives (Wang & Rajendran, 2007).

Environmental and Health Implications

- Interaction with Dietary Antioxidants: Studies on dietary antioxidants have shown interactions with nitrobenzene derivatives, suggesting potential implications in environmental and health sciences (Benson et al., 1978).

Mesomorphic Properties

- Study on Mesomorphism: Investigation into the mesomorphic properties of certain compounds, including those with tert-butyl groups, can provide insights into the properties of similar compounds like this compound (Thakur & Patel, 2020).

Propriétés

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(2,3)17-8-7-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKPOXEOZKECV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

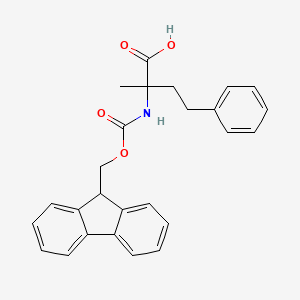

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)

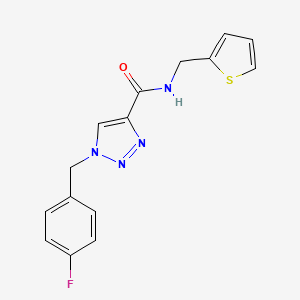

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)

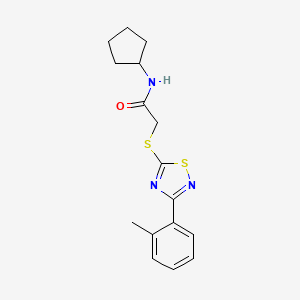

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)